Benzylsulfonyl vs. Ethylsulfonyl: Impact on Lipophilicity and Predicted Membrane Permeability
The target compound, bearing a benzylsulfonyl group, possesses substantially higher calculated lipophilicity than its ethylsulfonyl congener 1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS 886923-81-5). The molecular difference—a phenyl ring replacing a methyl group—adds 62.1 Da to the molecular weight (411.5 vs. 349.4 g/mol) and is predicted to increase logP by approximately 1.5–2.0 log units . Such a shift in lipophilicity can be decisive for membrane permeation and tissue distribution, parameters critical to in vivo efficacy [1]. While direct experimental logP values for these compounds have not been disclosed, the structural difference alone provides a quantifiable differentiation relevant to compound selection for cell-based or in vivo pharmacological studies .
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 411.5 g/mol; benzylsulfonyl substituent (C22H25N3O3S) |
| Comparator Or Baseline | Ethylsulfonyl analog (CAS 886923-81-5): MW = 349.4 g/mol; C17H23N3O3S |
| Quantified Difference | ΔMW = +62.1 g/mol; estimated ΔcLogP ≈ +1.5 to +2.0 (class-level prediction) |
| Conditions | Physicochemical property comparison based on molecular formula; cLogP estimates derived from class-level SAR trends in patent EP0643060A1 |
Why This Matters
Procurement decisions for in vivo hypertension or atherosclerosis models require careful consideration of lipophilicity, as it directly influences compound absorption, distribution, and target tissue exposure.
- [1] Bayer AG. Sulfonylbenzyl-substituierte Benzimidazole, Verfahren zu ihrer Herstellung und ihre Verwendung in Arzneimitteln. European Patent EP0643060A1, 1995. View Source
